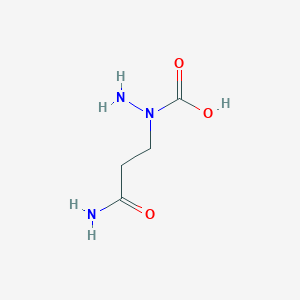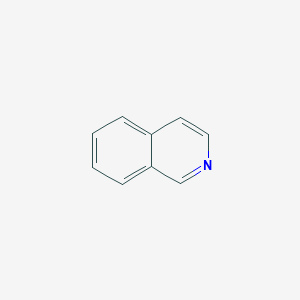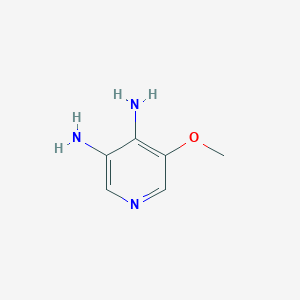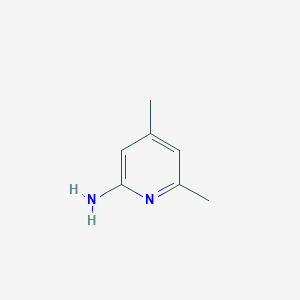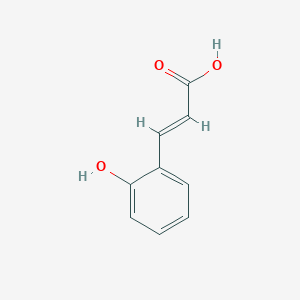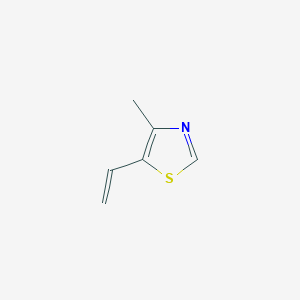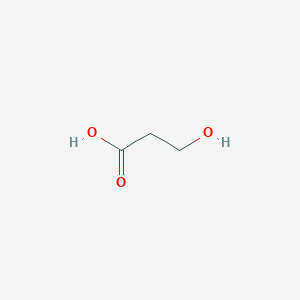
3-ヒドロキシプロピオン酸
概要
説明
ヒドラクリル酸は、3-ヒドロキシプロピオン酸としても知られており、化学式がC₃H₆O₃のベータヒドロキシ酸です。これは、第3炭素原子にヒドロキシル基を持つカルボン酸です。 この化合物は、水、エタノール、ジエチルエーテルに非常に溶解性の高い、酸性で粘性のある液体です 。 それは様々な産業用途で使用されており、アクリル酸のバイオ由来前駆体としての可能性を秘めています .
科学的研究の応用
ヒドラクリル酸は、科学研究においていくつかの応用があります。
作用機序
ヒドラクリル酸の作用機序には、代謝経路への関与が含まれます。 それは、プロピオン酸代謝経路の中間体として作用し、様々な生体分子の合成に関与しています 。 分子標的と経路には、大腸菌のピメリル-[アシルキャリアタンパク質]メチルエステルエステラーゼなどの酵素が含まれます .
類似化合物の比較
ヒドラクリル酸は、次のような他のベータヒドロキシ酸に似ています。
生化学分析
Biochemical Properties
3-Hydroxypropionic acid plays a significant role in biochemical reactions. It participates in autotrophic carbon dioxide (CO2) assimilation pathways . It interacts with enzymes such as coenzyme B12-dependent glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH) . Glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by GDHt, and then 3-HPA is converted to 3-Hydroxypropionic acid by ALDH .
Cellular Effects
3-Hydroxypropionic acid has various effects on cells and cellular processes. For instance, in genetically engineered Saccharomyces cerevisiae, the overexpression of certain enzymes and the regulation of dephosphorylation of hexokinase and citrate synthase enhance the cytoplasmic and mitochondrial energy metabolism, leading to an increase in 3-Hydroxypropionic acid titer .
Molecular Mechanism
The molecular mechanism of 3-Hydroxypropionic acid involves several biochemical pathways and key enzymes. In the biosynthesis of 3-Hydroxypropionic acid, a novel oxaloacetate pathway was established in Saccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxypropionic acid change over time. For instance, in a 5 L bioreactor, dynamic control of dephosphorylation optimized the cytoplasmic and mitochondrial energy metabolism, resulting in a 4.2-fold increase in 3-Hydroxypropionic acid titer .
Metabolic Pathways
3-Hydroxypropionic acid is involved in several metabolic pathways. For instance, in Lactobacillus reuteri, glycerol is converted into 3-hydroxypropionaldehyde (3-HPA) by coenzyme B12-dependent glycerol dehydratase (PduCDE), after which propionaldehyde dehydrogenase (PduP) catalyzes the ligation of 3-HPA to coenzyme A, yielding 3-Hydroxypropionic acid-CoA .
準備方法
ヒドラクリル酸は、いくつかの方法によって合成できます。
塩基誘起アクリル酸水和: この方法は、塩基の存在下でのアクリル酸の水和、続いて再酸性化を伴います.
エチレンクロロヒドリンのシアノ化: エチレンクロロヒドリンをシアノ化し、得られたニトリルを加水分解してヒドラクリル酸を生成します.
プロピオラクトンの加水分解: プロピオラクトンは、ヒドラクリル酸の脱水誘導体であり、ケテンとホルムアルデヒドを反応させて生成されます。
バイオテクノロジーによる生産: ヒドラクリル酸は、グルコースからピルビン酸とマロニル補酵素Aを経由して、遺伝子組み換え微生物を使用して生成することもできます.
化学反応の分析
類似化合物との比較
Hydracrylic acid is similar to other beta hydroxy acids, such as:
Lactic Acid: Both are hydroxy acids, but lactic acid has a hydroxyl group on the second carbon atom, while hydracrylic acid has it on the third carbon atom.
Glycolic Acid: Glycolic acid is another hydroxy acid, but it has a simpler structure with only two carbon atoms.
Malic Acid: Malic acid has two hydroxyl groups and is a dicarboxylic acid, making it structurally different from hydracrylic acid.
Hydracrylic acid’s uniqueness lies in its specific structure and properties, which make it suitable for various industrial and research applications .
特性
IUPAC Name |
3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHLSYJTWAHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25718-95-0 | |
| Record name | Poly(3-hydroxypropionate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25718-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50198305 | |
| Record name | Hydracrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxypropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
503-66-2 | |
| Record name | 3-Hydroxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydracrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydracrylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydracrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZF6XLD2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxypropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Hydroxypropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-hydroxypropionic acid (3-HP) an attractive platform chemical?
A1: 3-HP holds significant potential as a platform chemical due to its versatility in synthesizing various valuable compounds. It serves as a key precursor for producing biodegradable polymers like poly(3-hydroxypropionate) (P-3HP), offering a sustainable alternative to conventional plastics []. Additionally, 3-HP finds applications in synthesizing acrylic acid and its derivatives, widely used in products such as diapers, plastics, and paints [].
Q2: Can microorganisms be used to produce 3-HP?
A2: Yes, microbial production of 3-HP has gained considerable attention as a green and sustainable alternative to traditional chemical synthesis. Researchers are exploring various metabolic pathways and engineering microorganisms to enhance 3-HP production efficiency []. For instance, recombinant Escherichia coli strains have been developed to produce 3-HP from glycerol, a readily available and renewable feedstock [, , ].
Q3: What are the challenges associated with microbial 3-HP production?
A3: One challenge is the toxicity of 3-HP to the microorganisms themselves. High concentrations of 3-HP can inhibit cell growth and hinder production efficiency. Researchers are investigating strategies to enhance 3-HP tolerance in microorganisms. For instance, adaptive laboratory evolution has been successfully applied to generate Saccharomyces cerevisiae strains with significantly improved tolerance to 3-HP []. Another challenge is optimizing fermentation processes and downstream separation methods to improve the overall economic viability of microbial 3-HP production.
Q4: How can wheat and sugar beet byproducts contribute to 3-HP production?
A4: Research has explored utilizing agricultural coproducts like wheat and sugar beet residues as cost-effective growth media for Lactobacillus reuteri DSM17938, a bacterium capable of converting glycerol to 3-HP. Optimizing the media composition using response surface methodology led to increased 3-HP production, showcasing the potential of these coproducts for sustainable bioproduction [].
Q5: Can 3-HP be co-produced with other valuable chemicals?
A6: Yes, co-production of 3-HP with other valuable chemicals like 1,3-propanediol (1,3-PDO) from glycerol has been proposed as a strategy to improve the economic feasibility of bioprocesses. Studies have explored utilizing Klebsiella pneumoniae strains for the co-production of 3-HP and 1,3-PDO under different oxygen conditions [, ].
Q6: Which metabolic pathways are involved in 3-HP production?
A6: Several metabolic pathways can lead to 3-HP production in microorganisms. These include:
- Glycerol pathway: Glycerol is dehydrated to 3-hydroxypropionaldehyde, subsequently oxidized to 3-HP [, , , ].
- Malonyl-CoA pathway: Malonyl-CoA is reduced to malonic semialdehyde and further reduced to 3-HP [, , ].
- β-alanine pathway: β-alanine is converted to 3-HP via a series of enzymatic reactions [].
Q7: How is 3-HP production regulated in microorganisms?
A7: The regulation of 3-HP biosynthesis is complex and involves various factors, including:
- Enzyme levels: The expression and activity of enzymes involved in 3-HP pathways are crucial for efficient production [].
- Cofactor availability: Availability of cofactors like coenzyme B12 and NADPH is essential for optimal enzyme function [, ].
- Metabolic flux: Directing metabolic flux towards 3-HP production by engineering specific pathways is critical [, ].
Q8: Can genetic engineering improve 3-HP production?
A8: Yes, genetic engineering strategies are widely employed to enhance 3-HP production in microorganisms:
- Overexpressing key enzymes: Increasing the expression of enzymes involved in 3-HP pathways can boost production [, , , , ].
- Introducing heterologous pathways: Introducing genes from other organisms can establish new or enhance existing 3-HP pathways [, , ].
- Modifying regulatory mechanisms: Altering regulatory mechanisms can redirect metabolic flux towards 3-HP production [, ].
Q9: How can the accumulation of toxic intermediates be mitigated during 3-HP production?
A10: One example involves controlling glycerol addition during fermentation with Lactobacillus reuteri. This approach effectively reduced the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA), contributing to a higher final 3-HP concentration and improved biocatalyst performance [].
Q10: Does 3-HP itself regulate its biosynthesis?
A11: Research has identified a 3-HP inducible promoter system in Paracoccus denitrificans. This system utilizes a LysR-type transcriptional regulator and a specific DNA sequence to control gene expression in response to 3-HP levels. This finding presents an opportunity to develop biosensors and optimize 3-HP production by fine-tuning gene expression based on real-time 3-HP concentrations [].
Q11: What is the molecular formula and weight of 3-hydroxypropionic acid?
A11: The molecular formula of 3-hydroxypropionic acid is C3H6O3, and its molecular weight is 90.08 g/mol.
Q12: What are some methods for analyzing 3-HP?
A13: High-performance liquid chromatography (HPLC) is commonly used to determine 3-HP concentration in fermentation broths and other samples [, , ]. Gas chromatography coupled with mass spectrometry (GC-MS) enables the identification and quantification of 3-HP and its metabolites in various matrices [, , ].
Q13: How can 3-HP be separated and purified from fermentation broths?
A13: Various downstream processing methods can be employed for 3-HP recovery and purification, including:
- Reactive extraction: This technique utilizes extractants like tri-n-octylamine and Aliquat 336 in n-decanol to selectively separate 3-HP from aqueous solutions [].
- Electrodialysis: This method separates and concentrates 3-HP salts from aqueous solutions by applying an electric current across ion-exchange membranes [].
- Crystallization: Purified 3-HP can be obtained through crystallization processes such as suspension or layer crystallization [].
Q14: What are potential applications of 3-HP beyond biodegradable plastics?
A14: Beyond its use in biodegradable plastics, 3-HP holds promise for various applications, including:
- Synthesis of other chemicals: 3-HP can be further converted into valuable chemicals like acrylic acid, 1,3-propanediol, and malonic acid [, ].
- Food and feed additives: 3-HP has potential applications as a food preservative and animal feed supplement [].
- Pharmaceutical intermediates: 3-HP can be used as a building block for synthesizing pharmaceuticals and drug delivery systems [, ].
Q15: What are the future directions for 3-HP research?
A15: Future research on 3-HP will likely focus on:
- Developing more efficient and robust microbial cell factories for 3-HP production. This includes exploring novel metabolic pathways, engineering more tolerant strains, and optimizing fermentation processes [, ].
- Improving downstream processing technologies for cost-effective 3-HP recovery and purification. This involves optimizing existing methods and exploring new techniques like membrane separation and chromatography [, , ].
- Expanding the range of applications for 3-HP and its derivatives. This includes exploring its use in new bio-based materials, pharmaceuticals, and other value-added products [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
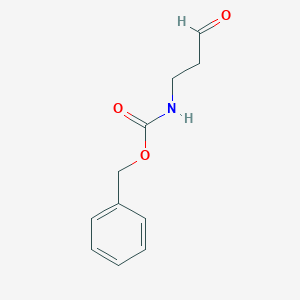

![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)

